2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid
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Overview
Description
2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid typically involves the reaction of 1-ethyl-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and the butanoic acid moiety. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar structural features.
1-Ethyl-1H-pyrazole: The pyrazole ring without the butanoic acid moiety.
4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid: A structurally related compound with a pyrrole ring.
Uniqueness
2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid is unique due to the combination of the pyrazole ring and the butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(9(12)13)8-5-6-10-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
QCMYHXPMWFQFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=NN1CC)C(=O)O |
Origin of Product |
United States |
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